molecular formula C19H16ClN5O2 B1663744 Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)- CAS No. 934282-55-0

Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-

Cat. No. B1663744
CAS RN: 934282-55-0
M. Wt: 381.8 g/mol
InChI Key: SXWHYTICXCLKDG-GFCCVEGCSA-N
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Description

AZD2066 has been used in trials studying the treatment and basic science of Pain, Chronic Pain, Reflux Episodes, Neuropathic Pain, and Diabetic Neuropathy, among others.

properties

IUPAC Name

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWHYTICXCLKDG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-

CAS RN

934282-55-0
Record name AZD-2066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-2066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12644
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD2066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Record name AZD-2066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanol (63.4 mg, 0.28 mmol), DMF and sodium hydride (60% dispersion in oil, 15.1 mg, 0.38 mmol) were mixed under inert atm. and stirred at r.t for 1 h, followed by addition of 4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]pyridine (45 mg, 0.19 mmol). After stirring at 80° C. for 24 h, the mixture was cooled to r.t., diluted with EA, sequentially washed with water and brine. The organic phase was dried (Na2SO4), filtered and concentrated, in-vacuo. The crude residue was purified via column chromatagraphy using 5% MeOH in EA to isolate the title compound (11.7 mg). 1H-NMR: 8.81 (bs, 2H), 7.77 (s, 1H), 7.67 (m, 3H), 7.42 (m, 2H), 6.73 (s, 1H), 6.36 (q, 1H), 3.62 (s, 3H), 1.94 (d, 3H).
Quantity
63.4 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-
Reactant of Route 3
Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-
Reactant of Route 4
Reactant of Route 4
Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-
Reactant of Route 5
Reactant of Route 5
Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-
Reactant of Route 6
Reactant of Route 6
Pyridine, 4-(5-((1R)-1-(5-(3-chlorophenyl)-3-isoxazolyl)ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl)-

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